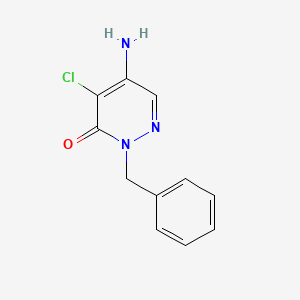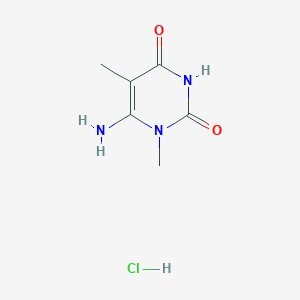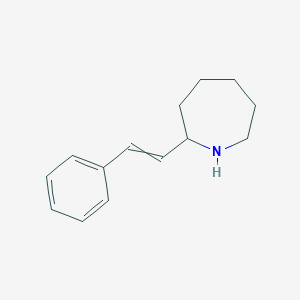![molecular formula C13H19ClN4O B1383286 5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1788822-37-6](/img/structure/B1383286.png)
5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride
Descripción general
Descripción
5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride (EMTH) is an organic compound that is widely used in laboratory experiments. It is a powerful reagent used for the synthesis of various organic compounds. EMTH has been extensively studied for its biochemical and physiological effects, and its applications in scientific research. In
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biological Activities
Study of Metabolic Pathways in Rats:
- The metabolic pathways of a similar triazole compound, specifically 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole, were explored in rats. The compound was found to undergo various metabolic reactions including hydroxylation and demethylation. Such studies are crucial for understanding the biological activity and therapeutic potential of related compounds (Assandri et al., 1984).
Therapeutic Efficacy in Colonic Inflammation:
- Another structurally related compound, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (ST1959), was evaluated for its therapeutic efficacy in colonic inflammation in rats. The compound showed significant potential in reducing inflammation and could be a point of interest for developing treatments for similar conditions (Stasi et al., 2004).
Neurochemical and Behavioural Studies:
- Compounds like 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine have been studied for their agonistic action at central 5-HT receptors, indicating the potential of structurally similar compounds in neurochemical and behavioural studies (Hutson et al., 1987).
Protective Effects Against Oxidative Stress:
- Thiazolo[3,2-b]-1,2,4-triazoles and their derivatives were investigated for their protective effects against ethanol-induced oxidative stress in mice. Such studies highlight the antioxidative potential of triazole compounds, which could be relevant for the compound (Aktay et al., 2005).
Antidepressant and Anxiolytic Effects:
- Phenylpiperazine derivatives, notably HBK-14 and HBK-15, were characterized for their antidepressant and anxiolytic effects. This indicates the potential of similar compounds in the treatment of psychological disorders (Pytka et al., 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
For instance, 4-methoxyphenethylamine, a compound with a similar methoxyphenyl structure, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Propiedades
IUPAC Name |
5-ethyl-1-[2-(4-methoxyphenyl)ethyl]triazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.ClH/c1-3-12-13(14)15-16-17(12)9-8-10-4-6-11(18-2)7-5-10;/h4-7H,3,8-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIHQLZYQTTYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CCC2=CC=C(C=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)








![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)